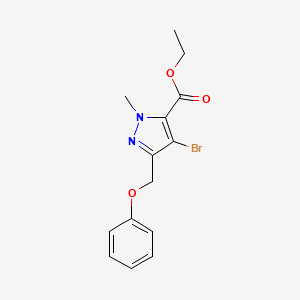![molecular formula C50H58N5O13P B14773461 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound suggests it may have unique properties and functionalities due to its intricate arrangement of functional groups and stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of carbon-carbon and carbon-heteroatom bonds, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: using silyl or benzyl protecting groups.
Formation of the oxolan ring: through cyclization reactions.
Introduction of the phosphanyl group: via phosphorylation reactions.
Attachment of the nitrile group: through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the synthesis: using continuous flow reactors.
Purification techniques: such as chromatography and crystallization.
Quality control: through analytical methods like NMR, IR, and mass spectrometry.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions to modify the oxidation state of functional groups.
Substitution reactions: to replace specific atoms or groups within the molecule.
Hydrolysis reactions: to break down the compound into smaller fragments.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a catalyst or intermediate in chemical manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to influence gene expression.
Disrupting cellular processes: through reactive intermediates or metabolites.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with comparable functional groups and stereochemistry. Examples might be:
Nucleoside analogs: used in antiviral therapies.
Phosphorylated compounds: involved in cellular signaling.
Benzodioxole derivatives: with biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications compared to other similar compounds.
特性
分子式 |
C50H58N5O13P |
|---|---|
分子量 |
968.0 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H58N5O13P/c1-32(2)54(33(3)4)69(66-24-12-23-51)68-45-27-47(52-28-34(5)48(56)53(49(52)57)30-62-35(6)41-25-43-44(64-31-63-43)26-42(41)55(58)59)67-46(45)29-65-50(36-13-10-9-11-14-36,37-15-19-39(60-7)20-16-37)38-17-21-40(61-8)22-18-38/h9-11,13-22,25-26,28,32-33,35,45-47H,12,24,27,29-31H2,1-8H3/t35?,45-,46+,47+,69?/m0/s1 |
InChIキー |
HELMADRJLXZBLS-GMKPMIKASA-N |
異性体SMILES |
CC1=CN(C(=O)N(C1=O)COC(C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=O)N(C1=O)COC(C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
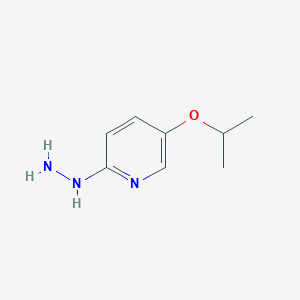

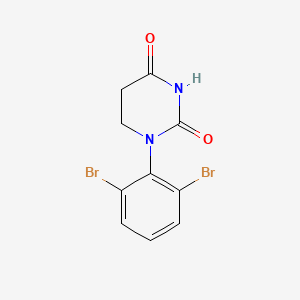
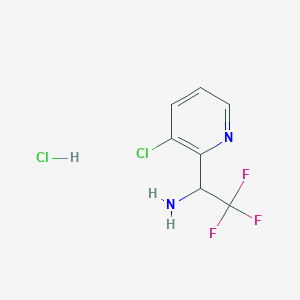

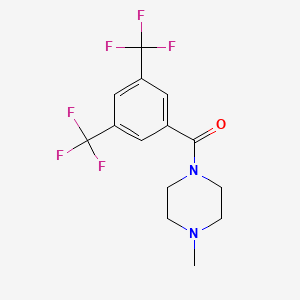
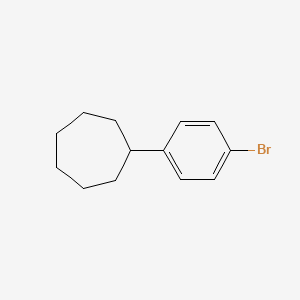
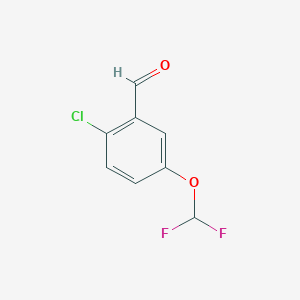
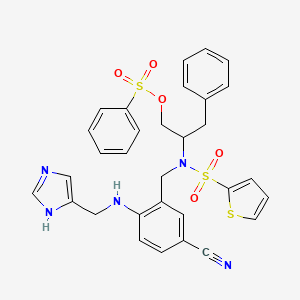
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
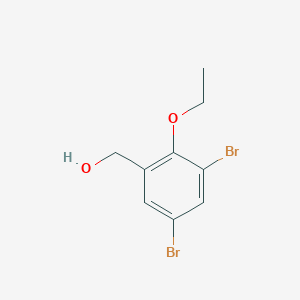
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
